molecular formula C12H13N3O3S B2629018 N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide CAS No. 1797855-68-5

N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide

Cat. No.: B2629018
CAS No.: 1797855-68-5
M. Wt: 279.31
InChI Key: VQRJJVHEKJYMBX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a cyanomethyl group, a nitro group, and a propan-2-ylsulfanyl group

Preparation Methods

The synthesis of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the introduction of the cyanomethyl group through a nucleophilic substitution reaction. The final step involves the addition of the propan-2-ylsulfanyl group via a thiolation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyanomethyl group may also play a role in its biological activity by interacting with nucleophiles in the cell. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide can be compared with similar compounds such as:

    N-(cyanomethyl)-5-nitro-2-(methylsulfanyl)benzamide: This compound has a methylsulfanyl group instead of a propan-2-ylsulfanyl group, which may affect its reactivity and biological activity.

    N-(cyanomethyl)-5-nitro-2-(ethylsulfanyl)benzamide: The ethylsulfanyl group provides different steric and electronic properties compared to the propan-2-ylsulfanyl group

Properties

IUPAC Name

N-(cyanomethyl)-5-nitro-2-propan-2-ylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-8(2)19-11-4-3-9(15(17)18)7-10(11)12(16)14-6-5-13/h3-4,7-8H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRJJVHEKJYMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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